An In-depth Technical Guide to 2-Bromophenyl 4-piperidinyl ether hydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Bromophenyl 4-piperidinyl ether hydrochloride: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a wide array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases. Its structural versatility allows for the modulation of crucial physicochemical properties such as lipophilicity, aqueous solubility, and hydrogen bonding capacity, which in turn enhances the druggability of molecules by improving their pharmacokinetic profiles and metabolic stability. When incorporated into an aryl ether linkage, the resulting aryl piperidinyl ether motif presents a compelling structural framework for the exploration of novel therapeutic agents.
Physicochemical Properties
The anticipated physicochemical properties of 2-Bromophenyl 4-piperidinyl ether hydrochloride are summarized in the table below. These values are estimated based on the known properties of structurally similar compounds, such as 4-bromodiphenyl ether and various piperidine derivatives.[1][2][3]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅BrClNO |
| Molecular Weight | 292.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (as hydrochloride salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| pKa (Piperidine N) | ~9-10 |
Proposed Synthesis Pathway: A Modified Williamson Ether Synthesis Approach
The synthesis of 2-Bromophenyl 4-piperidinyl ether hydrochloride can be efficiently achieved through a three-step process rooted in the classical Williamson ether synthesis.[4][5][6][7][8] This strategy involves the initial protection of the piperidine nitrogen, followed by the core ether formation, and concluding with deprotection and salt formation. This approach is designed to be self-validating by ensuring high yields and purity through well-established reaction mechanisms and purification techniques.
Caption: Proposed synthetic workflow for 2-Bromophenyl 4-piperidinyl ether hydrochloride.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
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To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-2-Bromophenyl 4-piperidinyl ether
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromophenol (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-2-Bromophenyl 4-piperidinyl ether.
Step 3: Deprotection and Formation of 2-Bromophenyl 4-piperidinyl ether hydrochloride
-
Dissolve the purified N-Boc-2-Bromophenyl 4-piperidinyl ether (1.0 eq) in a suitable organic solvent such as dioxane or ethanol.[9][10][11][12]
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a solution generated from acetyl chloride in ethanol) (excess, typically 3-5 eq).[9][11][12]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete deprotection.
-
The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 2-Bromophenyl 4-piperidinyl ether hydrochloride.[9]
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.[13]
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-Bromophenyl 4-piperidinyl ether hydrochloride.[14][15]
| Analytical Technique | Purpose and Expected Results |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure. Expected ¹H NMR signals would include characteristic peaks for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the piperidine ring. ¹³C NMR will show the corresponding carbon signals.[15][16][17] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. Electrospray ionization (ESI-MS) is expected to show the molecular ion peak corresponding to the free base. High-resolution mass spectrometry (HRMS) will provide the exact mass.[14][16] |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. Expected peaks include C-O-C stretching for the ether linkage, C-H stretching for aromatic and aliphatic groups, and N-H stretching for the secondary amine hydrochloride salt. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or by-products.[13][18] |
| Elemental Analysis | To determine the elemental composition (C, H, N, Br, Cl) and confirm the empirical formula of the hydrochloride salt. The results should be within ±0.4% of the theoretical values. |
Potential Applications in Drug Discovery
The structural motif of 2-Bromophenyl 4-piperidinyl ether hydrochloride positions it as a promising candidate for investigation in several areas of drug discovery. Aryl piperidinyl ethers are known to possess a wide range of biological activities.
-
CNS Disorders: The piperidine ring is a common feature in many CNS-active drugs. The overall lipophilicity of the molecule suggests potential for blood-brain barrier penetration.
-
Endocrine Disruption: Polybrominated diphenyl ethers (PBDEs) are known endocrine disruptors.[19][20] While this specific compound is not a PBDE, the presence of a bromophenyl ether moiety warrants investigation into its potential effects on hormonal pathways.
-
Enzyme Inhibition: The 2-bromophenyl group can engage in specific interactions with enzyme active sites, potentially leading to inhibitory activity. For instance, benzothiazine derivatives containing a bromophenyl moiety have shown potential as antidiabetic agents.[21]
The introduction of the ortho-bromo substituent can influence the molecule's conformation and electronic properties, which may lead to unique pharmacological profiles compared to its para- or meta-substituted analogs. Further research through biological screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific therapeutic potential of this compound.
Caption: Hypothetical signaling pathway for a CNS-active aryl piperidinyl ether.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 2-Bromophenyl 4-piperidinyl ether hydrochloride. By leveraging a well-established synthetic strategy and a thorough analytical protocol, researchers can confidently prepare and validate this novel compound. The structural features of this molecule suggest that it is a promising starting point for further investigation in various therapeutic areas, particularly within the realm of CNS drug discovery. The methodologies and insights presented herein are intended to empower scientists in their pursuit of new and effective therapeutic agents.
References
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
-
Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022, November 22). PMC.
- Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formul
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- 4-Bromophenyl 2,6-dibromophenyl ether. (2025, August 10).
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.).
- Williamson ether synthesis (video). (n.d.). Khan Academy.
- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026, January 20).
- 4-Bromodiphenyl Ether. (n.d.). PubChem.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2025, August 5).
- How to detect a HCl salt in organic compunds. (2023, June 12). Reddit.
- Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. (2019, September 13).
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (n.d.). PMC.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
- Williamson Ether Synthesis. (2014, April 13).
- 4-bromodiphenyl ether. (2025, August 24). Chemsrc.
- Polybrominated diphenyl ethers and ortho-substituted polychlorinated biphenyls as neuroendocrine disruptors of vasopressin release: effects during physiological activation in vitro and structure-activity rel
- Purification of organic hydrochloride salt?. (2017, February 7).
- 4-Bromophenyl ether. (n.d.). NIST WebBook.
- HPLC Methods for analysis of Chloride Ion. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH.
- Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. (2026, January 29).
- Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. (n.d.). MDPI.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromodiphenyl ether | CAS#:101-55-3 | Chemsrc [chemsrc.com]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. jgtps.com [jgtps.com]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. Polybrominated diphenyl ethers and ortho-substituted polychlorinated biphenyls as neuroendocrine disruptors of vasopressin release: effects during physiological activation in vitro and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
